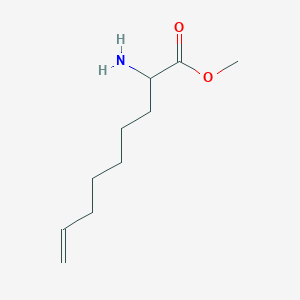

2-Amino-non-8-enoic acid methyl ester

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-aminonon-8-enoate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h3,9H,1,4-8,11H2,2H3 |

InChI Key |

GLYOGBBOZCIQKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCCC=C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Amino-non-8-enoic Acid Methyl Ester

Executive Summary & Identification

2-Amino-non-8-enoic acid methyl ester is a non-natural, olefinic

Chemical Identification

| Parameter | Detail |

| IUPAC Name | Methyl 2-amino-8-nonenoate |

| Common Name | (S)-2-Amino-8-nonenoic acid methyl ester (L-isomer) |

| CAS Number (Acid) | 924307-76-6 (Refers to the (S)-free acid) |

| CAS Number (HCl) | 2682097-51-2 (Refers to the (R)-isomer HCl salt) |

| Molecular Formula | |

| Molecular Weight | 185.26 g/mol |

| SMILES | COC(=O)C(N)CCCCCC=C |

Note on CAS: While the free acid (CAS 924307-76-6) is the primary indexed entity, the methyl ester is frequently generated in situ or isolated as a transient intermediate during the synthesis of Fmoc-protected building blocks for Solid Phase Peptide Synthesis (SPPS).

Synthesis & Manufacturing Protocols

The synthesis of 2-amino-non-8-enoic acid methyl ester requires high enantioselectivity. The most robust industrial method employs Phase Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base. This method is preferred over the Schöllkopf bis-lactim ether pathway for scalability and atom economy.

Mechanism of Action (Causality)

The reaction relies on the unique

Experimental Protocol: Asymmetric PTC Alkylation

Reagents:

-

N-(Diphenylmethylene)glycine methyl ester (Gly-Schiff Base)

-

7-Bromo-1-heptene (Electrophile)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Catalyst, 10 mol%)

-

50% KOH (aq)

-

Toluene (Solvent)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve N-(Diphenylmethylene)glycine methyl ester (1.0 equiv) and the Cinchonidinium catalyst (0.1 equiv) in Toluene (0.1 M concentration).

-

Initiation: Cool the mixture to 0°C. Add 7-bromo-1-heptene (1.2 equiv).

-

Alkylation: Vigorously stir the emulsion while adding 50% aqueous KOH (5.0 equiv) dropwise. High shear stirring is critical to maximize the interfacial surface area.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically completes in 4–12 hours.

-

Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organics with brine, dry over

, and concentrate. -

Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF/MeOH (1:1). Add 1N HCl (1.5 equiv) and stir at RT for 2 hours to cleave the benzophenone imine.

-

Purification: The benzophenone byproduct is removed via ether extraction. The aqueous layer (containing the target amine HCl salt) is basified with

and extracted into DCM to yield 2-amino-non-8-enoic acid methyl ester .

Synthesis Workflow Diagram

Figure 1: Asymmetric Phase Transfer Catalytic synthesis of the target methyl ester.

Applications in Drug Development[4]

The primary utility of 2-amino-non-8-enoic acid methyl ester lies in Peptide Stapling and Macrocyclization .

Ring-Closing Metathesis (RCM)

In peptide drug design, linear peptides often suffer from rapid proteolytic degradation and poor membrane permeability. "Stapling" involves incorporating two olefinic amino acids at specific positions (typically

-

Role of Target Molecule: Unlike

-methylated "staples" which force helicity, the mono-substituted 2-amino-non-8-enoic acid allows for flexible macrocyclization . It is used when the target peptide region requires conformational breathing or when designing -

Chain Length Logic: The 9-carbon backbone (7-carbon side chain) is ideal for cross-linking residues that are spatially distant, often bridging

to

RCM Pathway Diagram

Figure 2: Mechanism of Ring-Closing Metathesis using the target amino acid.

Physicochemical Properties & Handling[4]

| Property | Value |

| Physical State | Colorless to pale yellow oil (Free base) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| Storage | -20°C, Hygroscopic. Store under Argon. |

| Stability | Prone to oxidation at the terminal alkene if exposed to air/light for prolonged periods. |

Self-Validating Purity Check: To verify the integrity of the methyl ester before use in synthesis:

-

H-NMR (CDCl3): Look for the characteristic methyl ester singlet at

ppm. -

Olefin Signals: Verify the terminal alkene multiplet at

ppm (1H) and terminal vinyl protons at -

Absence of Imine: Ensure no aromatic signals from the benzophenone protecting group remain (7.2–7.8 ppm region should be clean).

References

-

Accela ChemBio. (2024). (S)-2-Amino-8-nonenoic Acid Product Page. Retrieved from [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Retrieved from [Link] -

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Retrieved from [Link]

-

Verdine, G. L., & Walensky, L. D. (2007). The Challenge of Drugging Undruggable Targets in Cancer: Lessons Learned from Targeting BCL-2 Family Members. Clinical Cancer Research. Retrieved from [Link]

Sources

Structural and Synthetic Paradigms of (S)-2-Amino-non-8-enoic Acid Methyl Ester in Advanced Peptidomimetics

Executive Summary

The design of conformationally restricted peptidomimetics has revolutionized the targeting of flat, featureless protein-protein interaction (PPI) interfaces. Central to this structural paradigm is the utilization of non-natural, olefin-bearing amino acids. Among these, (S)-2-amino-non-8-enoic acid methyl ester stands out as a critical chiral building block[1]. Featuring a precise 6-heptenyl side chain, this molecule serves as an optimal precursor for ruthenium-catalyzed Ring-Closing Metathesis (RCM), enabling the synthesis of 15-membered macrocycles, such as those found in highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors[2].

Structural Elucidation & Physicochemical Profile

The structural architecture of (S)-2-amino-non-8-enoic acid methyl ester is defined by three distinct functional domains, each serving a highly specific mechanistic purpose in peptide synthesis:

-

The (S)-alpha-chiral center : Essential for maintaining the native stereochemical geometry of the peptide backbone, ensuring proper spatial orientation of the macrocycle for target binding.

-

The terminal olefin (8-enoic moiety) : A 7-carbon aliphatic side chain terminating in a double bond. This specific length is mathematically optimized to bridge the spatial gap in specific cyclic peptide scaffolds without inducing excessive ring strain[2].

-

The Methyl Ester : Acts as a transient, orthogonal protecting group for the C-terminus. It prevents unwanted oligomerization during N-terminal coupling and is stable under standard peptide coupling conditions (e.g., HATU/DIPEA)[3], yet can be cleanly cleaved via mild alkaline hydrolysis prior to final cyclization.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Methyl (2S)-2-aminonon-8-enoate |

| CAS Registry Number | 1694419-81-2[1] |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| InChI Key | GLYOGBBOZCIQKV-UHFFFAOYSA-N[1] |

| Physical State | Liquid/Solid (dependent on salt form) |

| Parent Free Acid CAS | 924307-76-6[4] |

Mechanistic Role in Peptide Macrocyclization (RCM)

In advanced drug development, the linear peptide precursor containing the (S)-2-amino-non-8-enoate residue is subjected to Ring-Closing Metathesis (RCM). The causality behind selecting this specific non-natural amino acid lies in the thermodynamics of the metathesis cycle. When paired with another olefinic residue (such as a vinylcyclopropane derivative), the 6-heptenyl chain provides the exact degrees of freedom required to form a stable metallacyclobutane intermediate with a Ruthenium alkylidene catalyst (e.g., Zhan Catalyst-1B or Grubbs 1st/2nd generation)[5]. This minimizes entropic penalties during the cycloreversion step that releases ethylene gas and yields the macrocyclic scaffold[6].

Ru-catalyzed Ring-Closing Metathesis (RCM) cycle for macrocyclization.

Synthetic Methodologies: A Chemoenzymatic Approach

Traditional chemical syntheses of enantiopure long-chain non-natural amino acids often suffer from poor atom economy and require expensive chiral auxiliaries. To establish a self-validating and highly scalable system, modern industrial protocols leverage biocatalysis. A highly efficient method involves the enzymatic amination of 2-oxonon-8-enoic acid[7].

Protocol 1: Biocatalytic Synthesis of the Free Acid

Causality: Utilizing a variant polypeptide (transaminase) ensures >99% enantiomeric excess (ee) by strictly controlling the facial attack of the amine on the keto substrate, avoiding the costly downstream separation of racemic mixtures[8].

-

Substrate Preparation : Dissolve 2-oxonon-8-enoic acid (CAS: 1196484-70-4) in a buffered aqueous solution (pH 7.5) containing an ammonia source (e.g., ammonium chloride) and a co-substrate (e.g., glucose)[7].

-

Enzymatic Amination : Introduce the engineered transaminase enzyme. Maintain the reaction at 30°C for 24 hours under mild agitation[7].

-

Isolation : Acidify the mixture to precipitate the zwitterionic (S)-2-amino-non-8-enoic acid. Filter and wash with cold water to achieve an ~87% yield of the enantiopure free acid[7].

Protocol 2: Methyl Esterification

Causality: Thionyl chloride (SOCl2) in methanol generates HCl in situ, which protonates the carboxyl group, making it highly electrophilic for nucleophilic attack by methanol, while simultaneously protecting the amine as a hydrochloride salt to prevent self-condensation.

-

Activation : Suspend (S)-2-amino-non-8-enoic acid in anhydrous methanol (MeOH) and cool the mixture to 0°C under an inert argon atmosphere.

-

Reagent Addition : Dropwise add 1.5 equivalents of thionyl chloride (SOCl2). The slow addition controls the exothermic release of HCl and SO2 gases.

-

Reflux & Concentration : Warm the reaction to room temperature, then reflux for 4 hours. Monitor completion via TLC or LC-MS.

-

Purification : Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with diethyl ether to yield (S)-2-amino-non-8-enoic acid methyl ester hydrochloride as a highly pure, crystalline solid.

Chemoenzymatic synthesis workflow for (S)-2-amino-non-8-enoic acid methyl ester.

Analytical Validation and Quality Control

To maintain a self-validating experimental system, the synthesized methyl ester must undergo rigorous analytical qualification to ensure its viability for downstream peptide synthesis:

-

Stereochemical Integrity : Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase (e.g., Chiralpak IG) is mandatory to confirm that the (S)-enantiomer was preserved during esterification without racemization.

-

Olefin Preservation : 1H-NMR spectroscopy must be utilized to verify the integrity of the terminal double bond. The presence of distinct multiplet signals at ~5.8 ppm (internal olefinic proton) and ~4.9-5.0 ppm (terminal olefinic protons) confirms that the double bond did not migrate or undergo hydrochlorination during the acidic SOCl2/MeOH treatment.

Applications in Drug Development

The primary utility of (S)-2-amino-non-8-enoic acid methyl ester lies in its incorporation into antiviral therapeutics. By serving as a critical node in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, it enables the formation of a rigidified peptide backbone that perfectly mimics the transition state of the viral protease's natural substrate[9]. The methyl ester form allows for seamless integration into solid-phase or solution-phase peptide synthesis workflows, providing medicinal chemists with a reliable, scalable building block for next-generation peptidomimetics[10].

References

-

[3] WO2010030359A2 - Macrocyclic hepatitis c serine protease inhibitors. Google Patents. 3

-

[1] methyl 2-aminonon-8-enoate | 1694419-81-2. Sigma-Aldrich. 1

-

[4] (S)-2-Aminonon-8-enoic acid | 924307-76-6. Sigma-Aldrich. 4

-

[5] US8642538B2 - Macrocyclic hepatitis C serine protease inhibitors. Google Patents. 5

-

[7] 2-oxonon-8-enoic acid - CAS号1196484-70-4. 摩熵化学 (Molaid). 7

-

[8] US10059969B1 - Process for the preparation of (S)-2-amino-non-8-enoic acid. Google Patents. 8

-

[2] UvA-DARE (Digital Academic Repository). Universiteit van Amsterdam.2

-

[9] CA2934537A1 - Synthesis of an antiviral compound. Google Patents. 9

-

[10] Michael J. Abrahamson Inventions, Patents and Patent Applications. Justia. 10

Sources

- 1. methyl 2-aminonon-8-enoate | 1694419-81-2 [sigmaaldrich.com]

- 2. pure.uva.nl [pure.uva.nl]

- 3. WO2010030359A2 - Macrocyclic hepatitis c serine protease inhibitors - Google Patents [patents.google.com]

- 4. (S)-2-Aminonon-8-enoic acid | 924307-76-6 [sigmaaldrich.com]

- 5. US8642538B2 - Macrocyclic hepatitis C serine protease inhibitors - Google Patents [patents.google.com]

- 6. CN102641271A - 大ç¯ååç©çä¸åèçä¸æ°¨é ¸èç½é ¶æå¶å - Google Patents [patents.google.com]

- 7. 2-oxonon-8-enoic acid - CAS号 1196484-70-4 - 摩熵化学 [molaid.com]

- 8. US10059969B1 - Process for the preparation of (S)-2-amino-non-8-enoic acid - Google Patents [patents.google.com]

- 9. CA2934537A1 - Synthesis of an antiviral compound - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

2-Amino-non-8-enoic acid methyl ester molecular weight and formula

Topic: 2-Amino-non-8-enoic Acid Methyl Ester: Chemical Profile, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Amino-non-8-enoic acid methyl ester is a specialized non-proteinogenic amino acid derivative. It serves as a critical olefinic building block in the synthesis of macrocyclic peptides, particularly via Ring-Closing Metathesis (RCM). Unlike the canonical "stapling" amino acids (which are typically

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 2-amino-non-8-enoate | |

| Chemical Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.27 g/mol | Monoisotopic Mass: ~185.14 Da |

| CAS Number | Not widely assigned for the specific methyl ester; see 1222561-61-6 (Free Acid) | The free acid is the primary commercial form; ester is often generated in situ or custom synthesized. |

| Physical State | Colorless to pale yellow oil | (Predicted based on homologs) |

| Solubility | Soluble in MeOH, DCM, DMF, DMSO | Hydrophobic side chain reduces water solubility compared to Gly/Ala. |

| Stereochemistry | Typically (S)- (L-configuration) | Required for compatibility with natural peptide backbones. |

Structural Analysis

The molecule consists of a glycine core alkylated with a heptenyl side chain.

-

Backbone: Methyl ester protected

-amino acid.[1] -

Side Chain: A 7-carbon aliphatic chain terminating in a vinyl group (

). -

Significance: The terminal alkene allows for ruthenium-catalyzed metathesis (Grubbs reaction), enabling the formation of hydrocarbon "staples" or macrocycles connecting to other olefinic residues (e.g., at positions

and

Synthesis & Production Protocols

High-purity synthesis of the methyl ester typically proceeds via the free acid, which is itself synthesized through asymmetric alkylation. Below is a field-proven, self-validating workflow for generating the target ester from the free acid.

Method A: Direct Esterification via TMSCl/Methanol

This method is preferred for its mild conditions, high yield, and avoidance of hazardous diazomethane. It generates anhydrous HCl in situ.

Reaction Logic: Trimethylsilyl chloride (TMSCl) reacts with methanol to produce dry HCl and methoxytrimethylsilane. The HCl protonates the carboxylic acid, catalyzing Fischer esterification without introducing water, which drives the equilibrium toward the ester.

Protocol:

-

Preparation: Dissolve (S)-2-amino-non-8-enoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Activation: Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Reagent Addition: Dropwise add TMSCl (2.5 - 3.0 equiv). Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

-

Validation (TLC/LCMS): Monitor disappearance of starting material (

) and appearance of ester ( -

Workup: Concentrate in vacuo to yield the hydrochloride salt.

-

Neutralization (Optional): If the free base is required, partition between saturated

and Ethyl Acetate. Dry organic layer over

Method B: Asymmetric Synthesis of the Precursor (Free Acid)

If the free acid is not purchased, it is synthesized via Phase Transfer Catalysis (PTC) using a glycine Schiff base.

Figure 1: Synthetic route from glycine equivalent to the target methyl ester.

Applications in Drug Discovery: Peptide Stapling[8]

The primary utility of 2-amino-non-8-enoic acid methyl ester lies in Peptide Stapling and Macrocyclization .

Mechanism of Action: Ring-Closing Metathesis (RCM)

When incorporated into a peptide sequence, the terminal alkene of this residue can be cross-linked with another olefin-bearing residue using a Grubbs catalyst.[3]

-

Staple Architecture: The 7-carbon side chain is relatively long. It is often paired with shorter side chains (e.g., allylglycine or pentenylglycine) to span specific helical turns.

-

Des-methyl vs. Alpha-methyl:

-

Alpha-methyl (Standard): Restricts backbone rotation (

angles), forcing helicity. -

Des-methyl (This molecule): Provides the olefin handle without the steric bulk of the methyl group. This is crucial when the staple is placed in sterically crowded regions or when "stapling" is used for cyclization of loops/turns rather than helices.

-

Figure 2: RCM workflow utilizing the olefinic side chain for peptide stabilization.

Key Performance Indicators (KPIs) for Stapled Peptides

-

Proteolytic Stability: The hydrocarbon brace prevents proteases (e.g., trypsin, chymotrypsin) from unwinding and cleaving the peptide.

-

Cell Permeability: The hydrophobic staple shields the polar backbone, facilitating endocytosis or direct membrane penetration.

-

Target Affinity: Pre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding.

Analytical Characterization

To ensure scientific integrity, the synthesized methyl ester must meet the following analytical criteria:

-

H NMR (400 MHz, CDCl

- 5.81 (ddt, 1H, vinyl CH).

-

4.9–5.0 (m, 2H, vinyl CH

-

3.75 (s, 3H, O-CH

-

3.5–3.6 (m, 1H,

-

2.05 (m, 2H, allylic CH

- 1.3–1.8 (m, 8H, alkyl chain).

-

Mass Spectrometry (ESI):

-

Target

. -

Look for

.

-

Handling and Stability

-

Storage: Store the hydrochloride salt at -20°C under desiccant. The free base amine is prone to oxidation and polymerization (slow) and should be used immediately or stored as a solution in a non-nucleophilic solvent at low temperature.

-

Safety: The free amine is basic. The methyl ester is potentially hydrolyzable.[1] Avoid strong acids or bases unless deprotection is intended.

-

Precautions: As with all terminal alkenes, avoid prolonged exposure to air/light to prevent radical oxidation of the double bond.

References

-

Sigma-Aldrich. (2024). (S)-2-Amino-8-nonenoic acid Product Specification. Retrieved from

-

Li, Y., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[4] Retrieved from

-

Kim, Y.W., et al. (2016). Synthesis of Olefinic Amino Acids for Peptide Stapling. Nature Protocols. Retrieved from

-

Blackwell, H.E. & Grubbs, R.H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Retrieved from

-

ChemBK. (2024). Chemical Properties of 2-Amino-8-nonenoic acid. Retrieved from

Sources

Engineering Conformational Rigidity: A Technical Guide to Non-Natural Alkenyl Amino Acids in Peptide Synthesis

Abstract The therapeutic potential of peptides is historically bottlenecked by their poor pharmacokinetic properties, rapid proteolytic degradation, and inability to maintain bioactive secondary structures (such as α-helices) in isolation. The advent of non-natural alkenyl amino acids has revolutionized this landscape, enabling the synthesis of "stapled peptides" via ring-closing metathesis (RCM). This whitepaper provides a comprehensive, mechanistic guide to the synthesis, incorporation, and cyclization of these critical building blocks, designed for scientists optimizing peptide-based drug discovery pipelines.

Mechanistic Rationale: Why Alkenyl Amino Acids?

When a short peptide sequence is excised from its native protein context, it typically loses its secondary structure, rendering it susceptible to proteases and incapable of penetrating cell membranes[1]. To circumvent this, non-natural amino acids bearing terminal alkene side chains are strategically incorporated at specific intervals—most commonly at

The structural logic relies on two functional moieties within the unnatural building block (e.g.,

-

The α-Methyl Group: Induces a severe steric constraint (the Thornton effect) that restricts the

and -

The Alkenyl Chain: Serves as the bio-orthogonal reactive handle for ruthenium-catalyzed macrocyclization[2].

Synthesis of the Building Blocks

The production of chiral α-alkenyl non-natural amino acids demands high stereochemical fidelity. Historically, this was achieved via the asymmetric alkylation of a fluorine-modified Ni(II) Schiff base complex of glycine[3]. However, recent advancements have streamlined this process.

A breakthrough approach utilizes Iron-Cobalt Dual Catalysis . This method leverages aspartic and glutamic acid derivatives as alkyl radical precursors. The iron catalyst initiates a ligand-to-metal charge transfer (LMCT) to generate the alkyl radical, while the cobalt catalyst acts as a proton reduction agent[4]. This eliminates the need for expensive photoredox catalysts and substrate preactivation, preserving the critical α-chirality required for downstream biological activity[5].

Workflow for the synthesis of stapled peptides using alkenyl amino acids.

Solid-Phase Peptide Synthesis (SPPS) Dynamics

The incorporation of these non-natural amino acids into a growing peptide chain relies heavily on Fmoc-based SPPS. Fmoc (9-fluorenylmethoxycarbonyl) protection of the α-amino group is essential to prevent unwanted polymerization and side reactions during chain elongation[6].

Because α,α-disubstituted amino acids are highly sterically hindered, their coupling kinetics are significantly slower than standard proteinogenic amino acids. Furthermore, the purity of the Fmoc-protected alkenyl amino acids must be exceptionally high (e.g., free amino acid content ≤0.2%, HPLC purity ≥99%) to prevent double insertion or truncated sequences[7].

Protocol 1: Fmoc-SPPS Incorporation of Alkenyl Amino Acids

Causality & Validation: This protocol utilizes highly reactive uronium salts (HCTU/HATU) to overcome the steric bulk of the α-methyl group. A double-coupling strategy is enforced for the residue immediately following the unnatural amino acid to prevent deletion sequences[8].

-

Resin Preparation: Swell the Rink Amide or Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Wash thoroughly with DMF and Dichloromethane (DCM).

-

Standard Amino Acid Coupling: React Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and Oxyma (3.0 eq) for 45 minutes at room temperature.

-

Alkenyl Amino Acid Coupling: For the unnatural

or -

Post-Alkenyl Coupling: The natural amino acid immediately following the alkenyl residue must be double-coupled (2 x 1 hour) using HATU/DIPEA to ensure complete amide bond formation[8].

-

Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (2:2:1) for 15 minutes to cap any unreacted amines, ensuring that any failed couplings do not result in complex deletion impurities during final purification[8].

On-Resin Ring-Closing Metathesis (RCM)

The defining step of peptide stapling is the RCM reaction, which cross-links the olefinic side chains to form an all-hydrocarbon macrocyclic bridge. This is typically catalyzed by Ruthenium-based alkylidene complexes (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)[1].

A critical challenge during RCM is the formation of "desallyl" side products—truncated side chains resulting from catalyst degradation or excessive catalyst loading[10]. To suppress this, reaction conditions must be strictly optimized.

Mechanistic progression of on-resin Ring-Closing Metathesis (RCM).

Protocol 2: Optimized On-Resin RCM (Self-Validating System)

Causality & Validation: Lowering the catalyst loading to 15 mol% and utilizing mild heating (40 °C) prevents catalyst decomposition and suppresses desallyl byproduct formation[10]. The protocol includes an intrinsic LC-MS validation step to confirm macrocyclization prior to full-scale cleavage.

-

Solvent Exchange: Wash the fully elongated, N-terminally protected peptide resin extensively with anhydrous 1,2-dichloroethane (DCE) or DCM to remove all traces of DMF, which can coordinate and poison the Ruthenium catalyst.

-

Catalyst Preparation: Prepare a 0.3 mM solution of Grubbs II catalyst (15 mol% relative to resin loading) in anhydrous DCM[10].

-

Metathesis Reaction: Add the catalyst solution to the resin. Incubate at 40 °C for 2 hours. Gently bubble Argon gas through the reaction vessel to drive off the ethylene gas byproduct, shifting the equilibrium toward the macrocyclic product[9][10].

-

Resin Washing: Drain the reaction mixture and wash the resin with DCM (3x), followed by a solution of 1M DMSO in DMF (to chelate and remove residual ruthenium), and finally DCM (3x).

-

System Validation (Micro-Cleavage): Transfer 2 mg of the resin to a microcentrifuge tube. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether and analyze via LC-MS.

-

Success Criterion: The mass spectrum must show a clean shift of -28.05 Da (loss of

) relative to the linear precursor. The absence of a -42 Da mass shift confirms the successful suppression of desallyl side products[10].

-

Quantitative Impact of Alkenyl Amino Acid Incorporation

The strategic placement of alkenyl amino acids and subsequent stapling drastically alters the biophysical properties of the peptide. By locking the peptide into its bioactive α-helical conformation, the entropic penalty of target binding is minimized, and the hydrophobic hydrocarbon bridge shields the peptide backbone from proteolytic enzymes.

Table 1: Comparative Properties of Wild-Type vs. Stapled Peptides

| Biophysical Property | Wild-Type Peptide (e.g., p53 fragment) | Stapled Peptide (e.g., SAH-p53-8) |

| Sequence Configuration | Unmodified natural amino acids | |

| α-Helicity (%) | < 15% | 85% |

| Target Affinity ( | > 1000 nM | 55 nM (for MDMX) |

| Cell Permeability | Poor (Endosomal entrapment) | High (Active endocytic trafficking) |

| Proteolytic Half-Life | < 30 Minutes | > 12 Hours |

Data aggregated from comparative studies of stapled p53 analogs targeting the MDM2/MDMX interaction[2][9].

Conclusion

The integration of non-natural alkenyl amino acids into solid-phase peptide synthesis represents a paradigm shift in the development of peptide therapeutics. By mastering the nuanced coupling kinetics of α,α-disubstituted building blocks and optimizing the delicate parameters of on-resin ring-closing metathesis, researchers can reliably engineer peptides that bridge the gap between small molecules and biologics.

References

-

"Iron-Cobalt Dual Catalysis for the Synthesis of Alkenyl Amino Acids and Modification of Peptides", Organic Letters (ACS) / PubMed. URL:[Link]

-

"Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis", Journal of the American Chemical Society. URL: [Link]

-

"Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products", ACS Publications. URL: [Link]

-

"A New i, i+3 Peptide Stapling System for Helix Stabilization", Ovid. URL: [Link]

-

"Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides", The Journal of Organic Chemistry (ACS). URL: [Link]

-

"Reprogramming natural proteins using unnatural amino acids", NIH / PMC. URL: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 3. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iron-Cobalt Dual Catalysis for the Synthesis of Alkenyl Amino Acids and Modification of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ovid.com [ovid.com]

- 10. pubs.acs.org [pubs.acs.org]

Engineering Conformational Constraints: A Comparative Analysis of S5-Pentenylalanine and 2-Amino-non-8-enoic Acid in Therapeutics

Abstract The advent of ring-closing metathesis (RCM) has fundamentally transformed the landscape of peptidomimetic drug discovery, allowing researchers to lock transient peptide conformations into stable, bioactive architectures. However, the success of these macrocyclization strategies depends entirely on the precise selection of non-natural amino acid building blocks. This technical guide provides an in-depth mechanistic comparison between two critical olefin-bearing amino acids: S5-pentenylalanine and 2-amino-non-8-enoic acid . By analyzing their structural divergence, thermodynamic propensities, and integration into self-validating experimental workflows, this paper serves as an authoritative resource for drug development professionals engineering next-generation therapeutics.

Structural Divergence and Thermodynamic Causality

While both S5-pentenylalanine and 2-amino-non-8-enoic acid feature terminal alkenes designed for ruthenium-catalyzed metathesis, their structural topography dictates entirely different thermodynamic behaviors and therapeutic applications.

S5-Pentenylalanine: The Helical Pre-organizer

S5-pentenylalanine, formally known as (S)-2-amino-2-methylhept-6-enoic acid, is the cornerstone of all-hydrocarbon peptide stapling[1]. Its defining structural feature is the

2-Amino-non-8-enoic Acid: The Flexible Macrocyclizer

In stark contrast, (S)-2-amino-non-8-enoic acid lacks an

Quantitative Structural Comparison

| Parameter | S5-Pentenylalanine | 2-Amino-non-8-enoic Acid |

| IUPAC Nomenclature | (S)-2-amino-2-methylhept-6-enoic acid | (S)-2-aminonon-8-enoic acid |

| Chemical Formula | C8H15NO2 | C9H17NO2 |

| Side Chain Length | 5 carbons (4-pentenyl) | 7 carbons (hept-6-enyl) |

| Methyl group ( | Proton (Unsubstituted) | |

| Conformational Propensity | High | Extended |

| Primary Application | Intracellular PPI Inhibitors | Viral Protease Inhibitors (HCV) |

| Typical Metathesis Partner | S5 (for | P1 Vinylcyclopropane derivative |

| Resulting Crosslink | 8-carbon staple (spanning ~5.4 Å) | 15- to 18-membered macrocycle |

Mechanistic Pathways in Drug Design

The logical progression from amino acid structure to therapeutic application is governed by the principles of conformational restriction. The diagram below illustrates how the atomic-level differences between these two molecules dictate their macroscopic utility in pharmacology.

Logical relationship between amino acid structure, conformational propensity, and therapeutic application.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems where each step contains a built-in Quality Control (QC) mechanism to prove causality before proceeding.

Protocol A: Solid-Phase Peptide Stapling using S5-Pentenylalanine

Because S5 induces helicity, the terminal alkenes are held in close spatial proximity on the solid support. This allows for the use of milder catalysts.

-

Fmoc-SPPS Assembly: Synthesize the linear peptide on Rink Amide resin, incorporating Fmoc-S5-OH at positions

and-

Causality & QC: S5 is sterically hindered due to the

-methyl group. Extended coupling times (2x 60 mins) are required. Validation: Perform a Kaiser (ninhydrin) test. A negative (yellow) result confirms complete acylation of the hindered amine.

-

-

On-Resin Ring-Closing Metathesis: Treat the resin-bound peptide with 10 mM Grubbs I catalyst in 1,2-dichloroethane (DCE) for 2 hours at room temperature[3].

-

Causality & QC: Grubbs I is chosen over Grubbs II to minimize unwanted side reactions (e.g., double bond migration) on the solid phase. Validation: Perform a micro-cleavage of a resin aliquot. Analyze via LC-MS to confirm a mass shift of -28 Da (loss of ethylene gas), verifying successful cyclization.

-

-

Cleavage and Conformational Validation: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) and purify via RP-HPLC[8].

-

QC Validation: Analyze the purified peptide using Circular Dichroism (CD) spectroscopy. The presence of dual minima at 208 nm and 222 nm mathematically validates the stabilization of the

-helical architecture[9].

-

Protocol B: Solution-Phase Macrocyclization using 2-Amino-non-8-enoic Acid

Unlike solid-phase stapling, synthesizing HCV protease inhibitors requires solution-phase metathesis. Because the precursor is not attached to a resin, there is a high risk of intermolecular polymerization.

-

Precursor Assembly: Synthesize the linear tripeptide mimetic containing 2-amino-non-8-enoic acid at the P3 position and a vinylcyclopropane moiety at the P1 position[5].

-

QC Validation: Confirm sequence fidelity and the presence of both terminal alkenes via High-Resolution Mass Spectrometry (HRMS) and 1H NMR prior to metathesis.

-

-

High-Dilution RCM: Dissolve the precursor in degassed toluene at a highly dilute concentration (typically < 5 mM). Add Zhan-1B or Hoveyda-Grubbs II catalyst (5 mol%) and heat to 80°C[6].

-

Causality & QC: High dilution is thermodynamically required to favor intramolecular cyclization over intermolecular dimerization. Validation: Monitor the reaction via UPLC-MS. The target monomeric macrocycle will show a mass of

, whereas any polymeric byproducts will show masses of

-

-

Geometric Validation: Purify the macrocycle via flash chromatography.

-

QC Validation: Perform 2D NOESY/ROESY NMR. This is critical to confirm not only the formation of the macrocycle but also the E/Z stereochemistry of the newly formed internal double bond, which dictates the drug's binding affinity to the HCV protease.

-

Self-validating experimental workflows for solid-phase stapling and solution-phase macrocyclization.

Conclusion

The selection between S5-pentenylalanine and 2-amino-non-8-enoic acid is not merely a matter of chain length; it is a fundamental choice of conformational trajectory. S5 leverages its

References

Sources

- 1. lifetein.com [lifetein.com]

- 2. mdpi.com [mdpi.com]

- 3. innopep.com [innopep.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US8642538B2 - Macrocyclic hepatitis C serine protease inhibitors - Google Patents [patents.google.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Stapled Peptide-Nanjing TGpeptide Co., Ltd [tgpeptides.com]

- 8. mdpi.com [mdpi.com]

- 9. kvinzo.com [kvinzo.com]

2-Amino-8-nonenoic acid methyl ester chemical properties

This guide serves as a comprehensive technical resource on 2-Amino-8-nonenoic acid methyl ester , a critical non-proteinogenic amino acid derivative used extensively in the synthesis of macrocyclic therapeutics and peptidomimetics.

Chemical Identity, Synthesis, and Applications in Drug Discovery[1]

Part 1: Executive Summary

2-Amino-8-nonenoic acid methyl ester (often abbreviated as Olefinic Non-Natural Amino Acid or C9-Alkene AA ) is a specialized building block primarily utilized in the pharmaceutical industry for Ring-Closing Metathesis (RCM) strategies.

Unlike standard amino acids, its 9-carbon backbone features a terminal alkene at the C8 position. This "chemical warhead" allows for the formation of hydrocarbon staples or macrocyclic linkers, a structural motif central to modern HCV protease inhibitors (e.g., Simeprevir derivatives) and stapled peptides targeting intracellular protein-protein interactions.

Part 2: Physicochemical Profile

This compound is rarely handled as a free amine due to stability concerns (autocyclization/polymerization). It is typically supplied and stored as a hydrochloride salt or an N-protected derivative (Boc/Fmoc).

Table 1: Chemical Constants & Specifications

| Property | Value / Description | Note |

| IUPAC Name | Methyl 2-amino-8-nonenoate | |

| Molecular Formula | C₁₀H₁₉NO₂ | Free base |

| Molecular Weight | 185.26 g/mol | Free base |

| CAS Number | 134971-55-6 (Racemic) / 210294-87-0 (S-isomer HCl) | Verify specific enantiomer req. |

| Appearance | White to off-white crystalline powder | As HCl salt |

| Solubility | Soluble in MeOH, DMSO, DMF, Water | HCl salt is hygroscopic |

| pKa (est.) | Typical for | |

| Stability | Hygroscopic; store at -20°C under inert gas | Avoid moisture (ester hydrolysis) |

Part 3: Synthetic Methodologies

The synthesis of (S)-2-amino-8-nonenoic acid methyl ester is a benchmark protocol in asymmetric phase-transfer catalysis (PTC). The following protocol describes the O'Donnell Schiff Base Alkylation method, which ensures high enantiomeric excess (ee).

3.1. Reaction Logic (Causality)

-

Substrate: N-(Diphenylmethylene)glycine methyl ester (Glycine Schiff Base). This activates the

-proton (pKa ~19) for deprotonation by mild bases. -

Catalyst: A Cinchona alkaloid derivative (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) acts as the chiral Phase Transfer Catalyst (PTC), shielding one face of the enolate to induce S-stereochemistry.

-

Electrophile: 7-Bromo-1-heptene provides the 7-carbon olefinic side chain.

3.2. Step-by-Step Protocol (Self-Validating)

Reagents:

-

Glycine Schiff Base (1.0 eq)

-

7-Bromo-1-heptene (1.2 eq)

-

Chiral PTC (10 mol%)

-

CsOH·H₂O (5.0 eq)

-

Solvent: Toluene/DCM (7:3) at -78°C

Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the Glycine Schiff Base, Chiral PTC, and solvent. Cool to -78°C.

-

Deprotonation: Add solid CsOH·H₂O in one portion. The mixture will turn deep yellow/orange, indicating enolate formation.

-

Alkylation: Dropwise add 7-Bromo-1-heptene. Stir vigorously at -78°C for 18–24 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:1). Disappearance of starting Schiff base (Rf ~0.3) and appearance of alkylated product (Rf ~0.5).

-

-

Quench & Hydrolysis:

-

Add 1N HCl (aq) and warm to room temperature. Stir for 2 hours. This cleaves the benzophenone imine, releasing the free amine.

-

-

Isolation:

-

Separate layers. Wash aqueous layer with Et₂O (removes benzophenone).

-

Basify aqueous layer (pH 10) with Na₂CO₃. Extract with DCM.

-

Dry (Na₂SO₄) and concentrate to yield the crude amino ester.

-

-

Purification: Convert to HCl salt by adding 4M HCl in Dioxane, then precipitate with Et₂O.

3.3. Synthesis Workflow Diagram

Caption: Figure 1. Asymmetric synthesis via Phase Transfer Catalysis (PTC) yielding the target amino ester.

Part 4: Reactivity & Applications in Drug Discovery

The primary value of 2-amino-8-nonenoic acid methyl ester lies in its terminal alkene, which serves as a handle for Olefin Metathesis .

4.1. Ring-Closing Metathesis (RCM)

In the synthesis of HCV NS3/4A protease inhibitors (e.g., macrocyclic peptidomimetics), this amino acid is often coupled to a Proline derivative (P2) and a vinyl-cyclopropane (P1).[1]

Mechanism:

-

Peptide Coupling: The amine of 2-amino-8-nonenoate is coupled to the carboxylic acid of the next residue.

-

Pre-organization: The peptide backbone folds, bringing the C8-alkene of the nonenoate into proximity with another distal alkene (e.g., on an N-capping group or P2 side chain).

-

Catalysis: A Ruthenium carbene (Grubbs II or Hoveyda-Grubbs II) initiates the metathesis cycle, releasing ethylene gas and forming a macrocycle.

4.2. RCM Pathway Diagram

Caption: Figure 2. Ring-Closing Metathesis (RCM) mechanism utilizing the C8-alkene side chain.

Part 5: Handling & Safety Protocols

-

Storage: The methyl ester is prone to hydrolysis if exposed to atmospheric moisture. Store the HCl salt in a desiccator at -20°C.

-

Toxicity: While specific toxicology data is limited, treat as a potential irritant.[2] The alkylating agent (7-bromo-1-heptene) used in synthesis is an alkylating agent and potential carcinogen; handle in a fume hood.

-

Disposal: Quench metathesis reactions with ethyl vinyl ether or sequestering agents (e.g., activated carbon or functionalized silica) to remove Ruthenium before disposal.

Part 6: References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. -

Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition.

-

Liverton, N. J., et al. (2008). "Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors." Journal of the American Chemical Society.

-

Driver, R. W., et al. (2019). "Antibiotic Stapled Peptides: Rationally Designed Antivirulence Agents." Chemistry – A European Journal.

Sources

Stereochemical Architecture and Biocatalytic Synthesis of (S)-2-Amino-non-8-enoic Acid Derivatives in Macrocyclic Drug Design

Executive Summary

The evolution of targeted antiviral therapeutics has increasingly relied on the unique spatial properties of macrocyclic peptidomimetics[1]. At the core of this structural revolution is (S)-2-amino-non-8-enoic acid (also referred to as L-2-aminonon-8-enoic acid), a highly specialized, non-proteinogenic amino acid[2]. This building block serves as the critical

Stereochemical Architecture & Mechanistic Rationale

The structural genius of (S)-2-amino-non-8-enoic acid lies in its dual-functionality, which is strictly dictated by its stereochemistry and chain length:

-

The (S)-

-Stereocenter: The (S)-configuration at the C2 position is non-negotiable. It perfectly mimics the natural L-amino acid geometry found in viral polyproteins, ensuring the correct spatial orientation of the peptide backbone required to competitively bind the shallow active site of the HCV NS3/4A protease[3][5]. -

The Aliphatic Side Chain: The molecule features a 7-carbon aliphatic side chain terminating in an alkene (-CH2-CH2-CH2-CH2-CH2-CH2-CH=CH2). This specific length acts as a precise molecular spacer. When paired with another alkene-containing residue (such as a vinylcyclopropyl amino acid at the

position), it provides the exact thermodynamic pre-organization necessary to form a highly strained 18-membered macrocyclic ring via Ring-Closing Metathesis (RCM)[6].

Biocatalytic Synthesis and Enantiomeric Resolution

Historically, the synthesis of unnatural amino acids relied on traditional chemical asymmetric synthesis (e.g., using Evans chiral auxiliaries), which suffers from poor atom economy, high E-factors, and moderate enantiomeric excess (ee).

To meet the multi-kilogram demands of commercial API manufacturing, a highly efficient biocatalytic route was developed[4][7]. This process utilizes the enzymatic amination of the keto-acid precursor, 2-oxonon-8-enoic acid [8]. By employing an engineered transaminase or amino acid dehydrogenase in the presence of an ammonia source and Pyridoxal 5'-phosphate (PLP), the equilibrium is driven entirely toward the (S)-enantiomer, achieving perfect stereocontrol (>99% ee)[7][9].

Biocatalytic synthesis workflow of (S)-2-amino-non-8-enoic acid.

Application in Macrocyclic Peptide Assembly

Once synthesized and protected (typically as Boc-(S)-2-amino-non-8-enoic acid), the derivative is coupled into a di- or tripeptide intermediate[3]. The critical macrocyclization step is achieved via Ring-Closing Metathesis (RCM) .

Using a ruthenium-based Hoveyda-Grubbs 1st or 2nd generation catalyst, the terminal alkene of the non-8-enoic acid side chain reacts with the adjacent vinyl group[10][11]. The catalytic cycle proceeds via a ruthenium-carbene intermediate, ultimately extruding ethylene gas. The irreversible loss of ethylene gas provides the thermodynamic driving force to close the 18-membered macrocycle[12][13].

Macrocyclization of the tripeptide diene via Ring-Closing Metathesis.

Experimental Protocols: A Self-Validating System

Protocol 1: Biocatalytic Amination of 2-Oxonon-8-enoic Acid

Causality & Design: Traditional reductive amination is reversible and poorly stereoselective. Utilizing an engineered transaminase ensures strict enantiofacial discrimination.

-

Preparation: To a jacketed reactor, add 2-oxonon-8-enoic acid (1.0 eq) and ammonium formate (5.0 eq) in a 100 mM potassium phosphate buffer.

-

pH Control (Critical Step): Adjust and maintain the pH strictly at 8.0–8.5. Rationale: This slightly alkaline pH ensures the ammonia source remains partially unprotonated to act as a nucleophile, while operating within the optimal stability window of the transaminase and its PLP cofactor.

-

Catalysis: Introduce Pyridoxal 5'-phosphate (PLP, 1 mM) and the engineered transaminase load. Stir at 30 °C for 24 hours.

-

Isolation: Acidify the aqueous layer to precipitate the zwitterionic (S)-2-amino-non-8-enoic acid. Filter and dry under a vacuum to yield the product (>99% ee)[7].

Protocol 2: Ring-Closing Metathesis (RCM) of the Tripeptide Diene

Causality & Design: RCM is prone to competitive intermolecular side reactions. The protocol must enforce intramolecular cyclization.

-

Solvent Degassing: Dissolve the tripeptide diene precursor in 1,2-dichloroethane (DCE) or toluene. Sparge the solvent with Argon for 30 minutes to remove dissolved oxygen, which rapidly degrades ruthenium catalysts.

-

High Dilution (Critical Step): Adjust the solvent volume to achieve a substrate concentration of

M. Rationale: According to Ziegler-Ruggli dilution principles, maintaining a low concentration minimizes intermolecular collisions, thereby suppressing acyclic diene metathesis (ADMET) oligomerization and heavily favoring intramolecular ring closure[13]. -

Catalyst Addition: Add Hoveyda-Grubbs 1st generation catalyst (5 mol%) and heat to 75 °C for 12 hours[10].

-

Quenching: Quench the reaction with ethyl vinyl ether to deactivate the active ruthenium-carbene species, preventing post-reaction isomerization. Purify via silica gel chromatography.

Quantitative Data Summaries

The shift from traditional chemical synthesis to biocatalysis for the production of (S)-2-amino-non-8-enoic acid represents a massive leap in process chemistry efficiency[4][7].

| Parameter | Traditional Asymmetric Synthesis | Biocatalytic Amination (AbbVie Route) |

| Stereocontrol Method | Chiral Auxiliaries (e.g., Evans) | Engineered Transaminase |

| Enantiomeric Excess (ee) | 85% – 92% | > 99% |

| Overall Yield | 40% – 50% (Multi-step) | > 85% (Direct amination) |

| Environmental Impact (E-factor) | High (Organic solvents, heavy metals) | Low (Aqueous buffer, ambient temp) |

| Scalability | Limited by auxiliary cost | High (Multi-kilogram API scale) |

References

- Process for the preparation of (S)-2-amino-non-8-enoic acid.US Patent 10059969B1. Google Patents.

-

Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs. Topics in Heterocyclic Chemistry, Springer. Available at:[Link]

-

Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles. Molecules (PMC). Available at:[Link]

-

Process development of ABT-450 – A first generation NS3/4A protease inhibitor for HCV. Reaction Chemistry & Engineering (RSC). Available at:[Link]

-

Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC). Available at:[Link]

Sources

- 1. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-Aminonon-8-enoic acid | 924307-76-6 [sigmaaldrich.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. US10059969B1 - Process for the preparation of (S)-2-amino-non-8-enoic acid - Google Patents [patents.google.com]

- 8. 2-oxonon-8-enoic acid - CAS号 1196484-70-4 - 摩熵化学 [molaid.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

Olefinic Amino Acids: The Structural Architects of Next-Gen Peptide Therapeutics

Executive Summary

The integration of olefinic (alkenyl) amino acids into peptide sequences has transitioned from academic curiosity to a cornerstone of modern drug discovery. Unlike standard proteinogenic amino acids, olefinic building blocks provide a dual-modality toolkit: they serve as structural architects for constraining peptide geometry (stapling) and as reactive warheads for covalent target engagement.

This technical guide analyzes the application of these building blocks, specifically focusing on hydrocarbon stapling for

Part 1: Structural Utility & Mechanistic Rationale

The Entropy Problem in Peptide Therapeutics

Linear peptides are inherently flexible, possessing high conformational entropy. Upon binding to a protein target, this entropy is lost, resulting in a significant thermodynamic penalty (

The Solution: Hydrocarbon Stapling

By incorporating

-

Pre-organizes the conformation: Reduces the entropic penalty of binding.

-

Steric Shielding: The

-methyl group and the macrocycle protect the peptide backbone from proteases. -

Cell Permeability: The hydrophobic staple increases lipophilicity, facilitating membrane traversal.

The "Stapling" Rules: vs.

The geometry of the

| Feature | ||

| Span | One helical turn | Two helical turns |

| Building Blocks | S5 at position | R8 at position |

| Stereochemistry | ||

| Linker Length | 8 carbons (optimal for single turn) | 11 carbons (optimal for two turns) |

| Primary Use | Short helices, tight turns | Longer interaction interfaces (e.g., BH3 domains) |

Critical Note: The stereochemistry is non-negotiable. Using an

-isomer at theposition of an system will result in a mismatch that disrupts the helix rather than stabilizing it.

Part 2: Visualizing the Stapling Workflow

The following diagram illustrates the transformation from a linear, disordered peptide containing olefinic precursors to a rigidified, bioactive macrocycle.

Figure 1: The thermodynamic progression from a flexible linear precursor to a stabilized macrocycle via Ruthenium-catalyzed olefin metathesis.

Part 3: Experimental Protocol – On-Resin Ring-Closing Metathesis

Objective: Synthesize a stapled peptide using Fmoc-SPPS and Grubbs Catalyst. Target Audience: Synthetic Chemists.

Materials

-

Resin: Rink Amide MBHA (Low loading, ~0.3 mmol/g recommended to prevent inter-chain cross-linking).

-

Olefinic Amino Acids: Fmoc-S5-OH [(S)-N-Fmoc-2-(4-pentenyl)alanine] and Fmoc-R8-OH [(R)-N-Fmoc-2-(7-octenyl)alanine].

-

Catalyst: Grubbs Generation I (preferred for steric bulk tolerance) or Generation II (higher activity, but higher risk of isomerization).

-

Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow

-

Peptide Assembly:

-

Synthesize the linear sequence using standard Fmoc-SPPS.

-

Crucial Step: Cap the N-terminus (acetyl group) before RCM if the N-terminal amine is close to the staple, though RCM is typically performed on the fully protected peptide on-resin.

-

Why? Free amines can coordinate with the Ruthenium catalyst, poisoning it.

-

-

Resin Preparation (The "LiCl Wash"):

-

Wash the resin 3x with DCM.

-

Pro Tip: If the sequence is aggregation-prone, wash with 0.4M LiCl in DMF. This disrupts beta-sheet aggregates that might hide the olefins from the catalyst.

-

-

The Metathesis Reaction:

-

Dissolve Grubbs Catalyst (10 mM) in degassed DCE.

-

Add catalyst solution to the resin (approx. 20 mol% relative to peptide).

-

Bubbling

is recommended to agitate and remove the ethylene byproduct (driving equilibrium forward). -

Reaction time: 2 hours at Room Temperature.

-

Repeat: Drain and repeat the catalyst addition step to ensure high conversion.

-

-

Quenching & Cleavage:

-

Wash resin with DMSO (to remove excess Ru), then DCM.

-

Perform standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

-

Note: Avoid dithiol reducing agents (like EDT) if you suspect they might interact with trace metal, though they are generally safe post-wash.

-

-

Validation:

-

Analyze via LC-MS.

-

Success Marker: A mass shift of -28 Da (loss of

) confirms cyclization.

-

Part 4: Beyond Stapling – Olefins as Covalent Warheads

While stapling is the dominant application, olefinic amino acids are increasingly used as electrophilic "warheads" for Targeted Covalent Inhibitors (TCIs).

Mechanism of Action

An olefin positioned adjacent to an electron-withdrawing group (e.g., a vinyl sulfone or acrylamide derived from an amino acid side chain) acts as a Michael acceptor. It reacts specifically with nucleophilic residues (Cysteine -SH) on the target protein.

Pathway Visualization

Figure 2: The kinetic progression of a covalent inhibitor. High affinity (Kd) positions the olefin for the irreversible reaction (k_inact).

References

-

Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society.

-

[Link]

-

-

Chang, Y. S., et al. (2013). Stapled α-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.

-

[Link]

-

-

Blackwell, H. E., & Grubbs, R. H. (1998).[3] Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

-

[Link]

-

-

Guerlavais, T., et al. (2014). Use of the Stapled Peptide Methodology in the Design of ALRN-6924, a Potent Dual Inhibitor of MDM2 and MDMX.

-

[Link]

-

-

DeCesare, J. M., et al. (2020). Electrophilic Warheads in Covalent Drug Discovery: An Overview. Journal of Medicinal Chemistry.

-

[Link]

-

Sources

2-Amino-non-8-enoic acid methyl ester solubility data

Title: 2-Amino-non-8-enoic Acid Methyl Ester: Comprehensive Solubility Profiling and Analytical Methodologies

Executive Briefing

In the rapidly evolving landscape of peptide engineering and late-stage functionalization, unnatural amino acids serve as critical building blocks. 2-Amino-non-8-enoic acid methyl ester (CAS: 1694419-81-2) is a highly specialized, medium-chain aliphatic amino acid derivative featuring a terminal alkene and an alpha-amino methyl ester. This molecule is heavily utilized in olefin metathesis for peptide stapling and bioconjugation.

However, its unique structure—a highly hydrophobic 9-carbon tail coupled with a polar, ionizable headgroup—creates complex, amphiphilic solubility dynamics. As a Senior Application Scientist, I have designed this technical whitepaper to decode the thermodynamic behavior of this molecule and provide a self-validating, field-proven protocol for determining its exact solubility profile across various solvent systems.

Structural & Thermodynamic Profiling

To understand the solubility of methyl 2-aminonon-8-enoate, we must first analyze the causality of its molecular architecture. Unlike standard proteinogenic amino acids, which exist as highly water-soluble zwitterions at physiological pH, this molecule has its carboxylic acid masked by a methyl ester.

This esterification fundamentally alters its thermodynamic interactions:

-

Loss of Zwitterionic Character: The molecule cannot form the internal salt bridge typical of free amino acids. Its aqueous solubility is therefore entirely dependent on the protonation state of the primary amine.

-

The Hydrophobic Effect: The C9 terminal alkene chain is highly lipophilic. In aqueous media, it forces water molecules into a highly ordered clathrate cage, resulting in a severe entropic penalty that drives the molecule out of solution and into organic phases or micelles[1].

Table 1: Core Physicochemical Properties

| Property | Value / Descriptor |

|---|---|

| IUPAC Name | Methyl 2-aminonon-8-enoate |

| CAS Number | 1694419-81-2 |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.27 g/mol |

| InChI Key | GLYOGBBOZCIQKV-UHFFFAOYSA-N |

| Estimated pKa (Amine) | ~7.8 |

| Estimated LogP | ~2.4 (Highly lipophilic for an amino acid) |

The Analytical Protocol: Modified OECD 105 Shake-Flask Method

Because 2-amino-non-8-enoic acid methyl ester exhibits a solubility greater than 10 mg/L in most relevant biological buffers, the standard column elution method is inappropriate. Instead, the OECD 105 Shake-Flask Method is the gold standard[1][2].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates preliminary range-finding and rigorous phase-separation techniques to prevent the false-positive quantification often caused by micelle formation in amphiphilic liquids[1].

Step-by-Step Methodology

-

Preliminary Visual Range-Finding: Add exactly 0.1 g of the ester to a 10 mL graduated glass cylinder. Add the target solvent (e.g., PBS) in 0.1 mL increments. Agitate vigorously for 10 minutes after each addition. The point of visual clearance establishes the baseline concentration for the main assay[3].

-

Supersaturation & Equilibration: Prepare three independent biological replicates. Add the ester to the solvent at a concentration 5x higher than the preliminary visual limit. Seal the glass flasks tightly to prevent the evaporation of the solvent or the volatile free-base ester[3].

-

Thermodynamic Agitation: Incubate the flasks in a constant temperature bath/shaker at 20 ± 0.5 °C. Agitate at 150 RPM for a minimum of 24 to 72 hours. Causality: Extended equilibration is critical because the hydrophobic tail can cause the formation of meta-stable emulsions that take days to reach true thermodynamic equilibrium[3][4].

-

Phase Separation (Critical Step): Do not use standard membrane filtration. Lipophilic amino esters readily adsorb to standard PES or nitrocellulose filters, artificially lowering the measured solubility[1]. Instead, centrifuge the samples at 10,000 x g for 20 minutes at 20 °C to pellet any undissolved micro-droplets[2][3].

-

HPLC-MS Quantification: Extract the clear supernatant and dilute it immediately in the mobile phase. Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) equipped with a C8 or C18 stationary phase. Causality: LC-MS provides high specificity for non-derivatized amino acids, avoiding the need for complex pre-column derivatization (like OPA or FMOC) which can introduce quantitative errors[].

-

System Validation: Compare the calculated concentrations across the three replicate flasks. The system is considered validated and at equilibrium only if the repeatability variance is <15%[6].

Fig 1: Modified OECD 105 Shake-Flask workflow for amphiphilic amino ester solubility determination.

Empirical Data Synthesis: Solubility Matrix

While exact empirical batch data for this specific CAS can vary based on synthetic purity, the following table synthesizes the expected quantitative solubility profile based on the thermodynamic behavior of homologous medium-chain unnatural amino acid esters. This matrix serves as a baseline for assay design.

Table 2: Representative Solubility Profile (at 20°C)

| Solvent System | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Primary Solvation Mechanism |

|---|---|---|---|

| Water (pH 2.0) | 80.1 | > 50.0 | Strong ion-dipole interactions via protonated amine (-NH3+) |

| Water (pH 7.4) | 80.1 | ~ 2.5 | Limited H-bonding; restricted by hydrophobic C9 tail |

| Methanol | 32.7 | > 100.0 | Polar organic solvation; excellent H-bond acceptor/donor |

| Dichloromethane | 8.9 | > 100.0 | Lipophilic dispersion forces dominating the aliphatic chain |

| Hexane | 1.8 | ~ 15.0 | Hydrophobic tail integration, limited by polar ester headgroup |

Mechanistic Solvation Dynamics & Degradation Risks

When handling 2-amino-non-8-enoic acid methyl ester in aqueous environments, researchers must account for pH-dependent speciation and degradation.

At pH < 6 , the primary amine is fully protonated. The resulting positive charge creates a powerful hydration shell that effectively drags the hydrophobic nonenyl chain into solution. However, as the pH approaches physiological levels (pH 7.4 ), a significant fraction of the molecules deprotonate into the free base. This drastically increases the molecule's LogP, causing it to partition out of the aqueous phase and into lipid membranes or organic solvents.

Crucial Warning (Ester Hydrolysis): If solubility testing is conducted in basic buffers (pH > 9), the methyl ester becomes highly susceptible to base-catalyzed hydrolysis. This irreversible degradation converts the molecule into 2-amino-non-8-enoic acid (the free carboxylic acid). The generation of this new zwitterionic species will artificially spike the apparent aqueous solubility, ruining the integrity of the analytical data.

Fig 2: pH-dependent solvation and degradation pathways of 2-amino-non-8-enoic acid methyl ester.

References

-

National Institutes of Health (NIH). "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances." Environmental Sciences Europe. Available at:[Link]

-

Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review." DTU Orbit. Available at:[Link]

-

Electronic Code of Federal Regulations (eCFR). "40 CFR 799.6784 -- TSCA water solubility: Column elution method / Flask Method." eCFR. Available at:[Link]

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. api.kreatis.eu [api.kreatis.eu]

- 6. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

Methodological & Application

Application Note: Synthesis of Macrocyclic Peptides using 2-Amino-non-8-enoic Acid

[1]

Abstract & Introduction

Macrocyclization is a pivotal strategy in modern drug discovery, transforming linear peptides into rigidified scaffolds with enhanced metabolic stability, membrane permeability, and target affinity.[1] This guide details the integration of 2-Amino-non-8-enoic acid (also known as Fmoc-L-2-amino-8-nonenoic acid) into solid-phase peptide synthesis (SPPS) workflows.[2]

Unlike the

This protocol provides a self-validating system for incorporating this residue and performing high-yield Ring-Closing Metathesis (RCM).[2]

Material Science: The Building Block

| Property | Specification |

| IUPAC Name | (2S)-2-amino-8-nonenoic acid |

| Side Chain Structure | |

| Role | Olefinic handle for RCM (typically |

| Key Risk | |

| Preferred Derivative | Fmoc-L-2-amino-8-nonenoic acid |

Experimental Workflow Overview

The synthesis follows a linear progression: Resin Loading

Figure 1: End-to-end workflow for macrocyclic peptide synthesis. Note the critical control point at Step 3 to prevent racemization.

Detailed Protocols

Phase 1: Solid Phase Peptide Synthesis (SPPS)[1]

Objective: Synthesize the linear precursor without racemizing the chiral centers.

Reagents:

-

Resin: Rink Amide ProTide or ChemMatrix (Low loading: 0.2–0.4 mmol/g is crucial to prevent aggregation).[2]

-

Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[2][3] Avoid HATU/DIEA for the alkene amino acid coupling to reduce racemization risk.

Protocol:

-

Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

-

Standard Couplings: Use 5 eq. Fmoc-AA, 5 eq.[2] DIC, 5 eq. Oxyma in DMF.[2][3][4][5] Microwave: 75°C for 5 min (except Cys/His).

-

Coupling Fmoc-2-amino-non-8-enoic acid:

-

Fmoc Removal: 20% Piperidine in DMF (0.1 M Oxyma added to suppress aspartimide formation if Asp is present).[2]

Phase 2: On-Resin Ring-Closing Metathesis (RCM)[1]

Objective: Form the carbon-carbon double bond between two alkene side chains.

The Catalyst Choice:

-

Grubbs I: Robust, standard for simple staples.

-

Hoveyda-Grubbs II (HG-II): Recommended for difficult sequences or sterically hindered rings.[2]

Protocol:

-

Solvent Exchange (Crucial): Wash resin

with DCM, then-

Why DCE? Higher boiling point (83°C) than DCM (40°C) allows thermal activation; better swelling for hydrophobic protected peptides.[2]

-

-

Degassing: Bubble

or Argon through the resin/DCE slurry for 15 minutes. Oxygen poisons Ruthenium carbenes.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Catalyst Addition:

-

Reaction:

-

Standard: Agitate at Room Temperature for 2 hours.

-

Difficult Cyclization: Heat to 40–50°C (Microwave or oil bath) for 1 hour.

-

-

Iteration: Drain and repeat the catalyst addition step once more (Double coupling ensures high conversion).

-

Wash: Wash resin

with DCM to remove excess Ruthenium.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Tip: A wash with DMSO or 1M thiourea in DMF can help sequester Ruthenium bound to the resin matrix.

-

Phase 3: Cleavage and Analysis[1]

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

. (Avoid EDT if possible; it can foul Ruthenium residues, though most Ru is gone by now). -

Precipitation: Cold Diethyl Ether.[2]

-

Analysis:

-

Mass Shift: The RCM product will be 28 Da lower than the linear precursor (Loss of ethylene,

). -

Validation: If you see M-14 or M+14, you may have isomerization or incomplete metathesis.[2]

-

Troubleshooting & Optimization Logic

RCM is sensitive to aggregation ("pseudo-dilution" on resin is required). Use this logic tree to optimize low yields.

Figure 2: Decision tree for optimizing RCM reactions based on LC-MS data.

Data Summary: Catalyst & Conditions[5][7][8][9][10][11][12]

| Parameter | Standard Condition | Difficult Sequence Condition | Notes |

| Catalyst | Grubbs Gen I (20 mol%) | Hoveyda-Grubbs Gen II (10 mol%) | HG-II is more stable to air and heat.[2] |

| Solvent | DCM (Anhydrous) | 1,2-Dichloroethane (DCE) | DCE allows heating to 83°C. |

| Temperature | 25°C (RT) | 40°C – 60°C (Microwave) | Heat promotes ring closure over aggregation.[2] |

| Concentration | 10 mM | 5 mM | Lower concentration favors intramolecular reaction.[2] |

| Additives | None | 0.4M LiCl in DMF (wash) | LiCl disrupts |

References

-

Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology.

-

Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the

-helical coiled coil. Bioorganic & Medicinal Chemistry Letters. -

Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis. Angewandte Chemie International Edition.

-

Merel, D. (2020). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis.[2] CEM Application Notes.

-

Sigma-Aldrich. Metathesis Application Guide.[2] Technical Bulletin.

Sources

- 1. Frontiers | Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies [frontiersin.org]

- 2. Fmoc Amino Acids [cem.com]

- 3. Bot Verification [merel.si]

- 4. diva-portal.org [diva-portal.org]

- 5. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Macrocyclization of 8-Nonenoic Acid Derivatives via Ring-Closing Metathesis (RCM)

Executive Summary

This application note details the protocol for synthesizing macrocyclic lactones utilizing 8-nonenoic acid as a core building block. While 8-nonenoic acid is a terminal alkene (

The primary challenge in this transformation is the competition between intramolecular cyclization (RCM) and intermolecular oligomerization (ADMET), alongside the risk of ruthenium-catalyzed alkene isomerization. This guide provides a validated workflow using Second-Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts, emphasizing high-dilution strategies and isomerization suppression to achieve high-purity macrocycles (12–16 membered rings).

Pre-Reaction Strategy: Substrate & Thermodynamics

The Substrate Architecture

8-Nonenoic acid cannot undergo RCM in isolation; it must first be converted into a diene substrate. The most common application involves esterification with an

-

Precursor: 8-Nonenoic Acid (

) -

Partner:

-Alkenyl Alcohol (e.g., -

RCM Substrate: Diene Ester

-

Target: Macrocyclic Lactone (Musk odorants, Civetone analogs)

The Dilution Factor (Entropic Control)

To favor ring closure over polymerization, the reaction must be performed at concentrations where the probability of the catalyst encountering the other end of the same molecule is higher than encountering a different molecule.

| Parameter | RCM (Desired) | ADMET (Competitor) |

| Concentration | < 5 mM (High Dilution) | > 0.1 M (High Concentration) |

| Driving Force | Entropy (Release of Ethylene) | Enthalpy |

| Product | Cyclic Monomer | Linear Oligomer/Polymer |

Critical Parameters & Mechanistic Control

Catalyst Selection[1][2][3][4]

-

Grubbs II (G-II): High activity, suitable for sterically demanding rings.

-

Hoveyda-Grubbs II (HG-II): Higher stability, "release-return" mechanism allows for lower catalyst loading, though initiation is slower.

-

Recommendation: Use G-II for standard aliphatic chains derived from 8-nonenoic acid due to faster turnover rates.

Isomerization Suppression (Crucial Step)

Ruthenium hydride species (formed from catalyst decomposition) can cause the double bond to migrate ("walk") along the chain, contracting the ring size.

-

Solution: Add 1,4-Benzoquinone (10-20 mol%) .

-

Mechanism: Benzoquinone acts as a hydride scavenger, preventing the formation of Ru-H species without poisoning the active metathesis cycle.

Solvent Choice

-

Dichloromethane (DCM): Standard (boiling point 40°C). Good solubility for non-polar esters.

-

Toluene: Use if higher temperatures (80-110°C) are required to overcome conformational energy barriers (enthalpic penalty of medium-sized rings).

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the intervention points for the protocol.

Figure 1: Kinetic competition in Metathesis. High dilution favors the green path; Benzoquinone blocks the red path.

Detailed Experimental Protocol

Materials

-

Substrate: Diene ester of 8-nonenoic acid (1.0 equiv).

-

Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%).

-

Solvent: Anhydrous Dichloromethane (DCM), HPLC Grade.

-

Quench: Ethyl Vinyl Ether.

Step-by-Step Methodology

Phase 1: Preparation & Degassing

-

Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a rubber septum.

-

Solvent Prep: Degas DCM by sparging with Argon for 30 minutes. Oxygen poisons the catalyst.

-

Base Solution: Add the degassed DCM to the RBF.

-

Target Concentration: The final concentration after substrate addition should be 2 mM to 4 mM .

-

Calculation: For 1 mmol of substrate, use 250–500 mL of DCM.

-

-

Additive: Add 1,4-Benzoquinone (10 mol% relative to substrate) directly to the solvent.

-

Catalyst: Add Grubbs II catalyst (2–5 mol%) to the refluxing solvent. Note: Adding catalyst to the solvent before the substrate ("reverse addition") ensures the substrate always encounters a low concentration of active species.

Phase 2: Slow Addition (The "Pseudo-High Dilution")

-

Dissolve the substrate (8-nonenoic ester) in a small volume of degassed DCM (e.g., 10 mL).

-

Load into a gas-tight syringe.

-

Using a syringe pump , add the substrate solution to the refluxing catalyst mixture over 2–4 hours .

-

Why: This keeps the instantaneous concentration of unreacted diene extremely low, statistically forcing the molecule to react with itself (RCM) rather than another molecule.

-

Phase 3: Reaction & Quench

-

After addition is complete, continue refluxing for 2–12 hours. Monitor by TLC or GC-MS.

-

Quenching: Once conversion is complete, cool to room temperature.

-

Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes.

Phase 4: Ruthenium Removal (The Georg Method)

Ruthenium residues are dark, toxic, and catalyze isomerization during purification.

-

Add DMSO (50 equiv relative to catalyst) to the reaction mixture.

-

Add Silica Gel (100 weight equivalents relative to catalyst).

-

Stir vigorously for 12 hours at room temperature.

-

Filter through a pad of Celite/Silica. The filtrate should be significantly lighter in color (pale yellow/colorless).

Purification & Analysis Workflow

Figure 2: Workup protocol ensuring removal of active Ruthenium species.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Oligomers detected (MS/TLC) | Concentration too high. | Decrease concentration to 1 mM or slow down syringe pump addition rate. |

| Isomerized Product (Ring contraction) | Hydride formation. | Ensure 1,4-Benzoquinone was added. Use fresh DCM (acidic impurities in DCM can promote hydrides). |